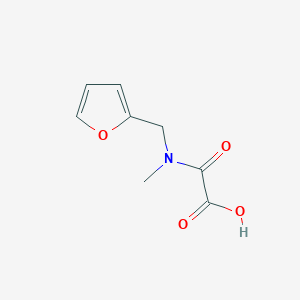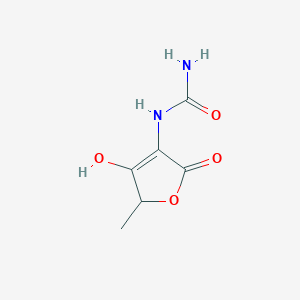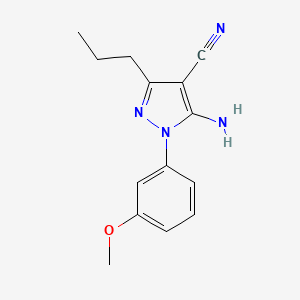
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is a compound that features a phosphonic acid group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid typically involves the reaction of a pyrrolidine derivative with a phosphonic acid precursor. One common method is the reaction of 3-pyrrolidinol with diethyl phosphite under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification or amidation reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications .
Wirkmechanismus
The mechanism of action of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid: A simpler compound with similar chemical properties.
Phosphinic acid: Another related compound with a different structure but similar reactivity.
Aminophosphonic acids: Compounds with an amine group attached to the phosphonic acid.
Uniqueness
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is unique due to the presence of both the pyrrolidine ring and the phosphonic acid group.
Eigenschaften
Molekularformel |
C6H14NO5P |
|---|---|
Molekulargewicht |
211.15 g/mol |
IUPAC-Name |
2-(1,5-dihydroxypyrrolidin-3-yl)ethylphosphonic acid |
InChI |
InChI=1S/C6H14NO5P/c8-6-3-5(4-7(6)9)1-2-13(10,11)12/h5-6,8-9H,1-4H2,(H2,10,11,12) |
InChI-Schlüssel |
SFSPHKZOPAHBMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1O)O)CCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)

![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)


![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)


